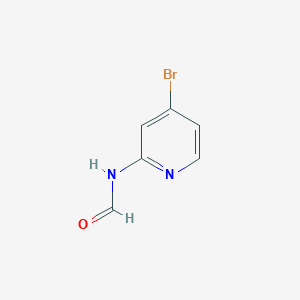

N-(4-Bromopyridin-2-yl)formamide

Descripción general

Descripción

N-(4-Bromopyridin-2-yl)formamide is an organic compound with the molecular formula C6H5BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 4-position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(4-Bromopyridin-2-yl)formamide can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-aminopyridine with formic acid or formic anhydride. The reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and selectivity.

Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position of the pyridine ring undergoes nucleophilic substitution under mild conditions. This reaction is critical for modifying the pyridine scaffold:

-

Amination : Reaction with primary or secondary amines produces substituted pyridine derivatives. For example, coupling with phenylboronic acid using a PdCl₂(dppf) catalyst yields 4-phenylpyridin-2-amine .

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with arylboronic acids generates biaryl derivatives. A representative reaction uses K₂CO₃ in DMF/water at elevated temperatures .

Conditions :

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Suzuki Coupling | PdCl₂(dppf), K₂CO₃ | DMF/H₂O | 90°C | 77–92% |

Dehydration to Isocyanides

The formamide group can be dehydrated to form isocyanides, a reaction accelerated by phosphorus oxychloride (POCl₃) in the presence of triethylamine:

| POCl₃ Equiv. | Temperature | Time | Yield |

|---|---|---|---|

| 1.0 | 0°C | 5 min | 98% |

This method avoids side reactions and achieves near-quantitative yields under co-solvent-free conditions .

Transamidation Reactions

The formamide group participates in transamidation with primary amines under acidic catalysis. For example, H₂SO₄-SiO₂ facilitates the reaction with N,N-dimethylpivalamide to form N-aryl pivalamides .

Key Features :

-

Catalyst : H₂SO₄-SiO₂ (5 mol%)

-

Conditions : 70°C in air, solvent-free

Hydrolysis

The formamide moiety undergoes hydrolysis under acidic or basic conditions to yield 4-bromopyridin-2-amine:

This reaction is critical for accessing amine intermediates used in drug synthesis .

Coupling Reactions

The bromine atom enables cross-coupling reactions:

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using palladium catalysts .

-

Cyclization : Intramolecular cyclization with malononitrile or cyanoketones generates pyrrolo[2,3-d]pyrimidine derivatives .

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Malononitrile, Aldehydes | 90°C → 150°C, Formamide | Pyrrolo[2,3-d]pyrimidines | 67–89% |

Functional Group Transformations

-

Oxidation : The pyridine ring can be oxidized to N-oxides using m-chloroperbenzoic acid (mCPBA).

-

Reduction : Catalytic hydrogenation reduces the pyridine ring to piperidine derivatives, though this is less common due to steric hindrance.

Aplicaciones Científicas De Investigación

Organic Chemistry

N-(4-Bromopyridin-2-yl)formamide serves as a versatile intermediate in the synthesis of various organic compounds. Its derivatives are utilized to create more complex molecules, including heterocycles like imidazopyridines and substituted pyridines.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities , including:

- Anticancer Properties : Compounds derived from this formamide have shown potential in inhibiting cancer cell proliferation .

- Antimicrobial Activity : Studies suggest efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some derivatives may interact with specific biochemical pathways relevant to inflammatory diseases, suggesting therapeutic applications in this area .

Coordination Chemistry

The compound's ability to form complexes with metal ions opens avenues in material science. These complexes can exhibit unique electronic properties, potentially leading to new materials for electronic applications .

Case Studies

Several studies highlight the effectiveness of this compound in drug development:

- Anticancer Research : A study demonstrated that certain derivatives inhibited tumor growth in vitro by targeting specific pathways involved in cell cycle regulation .

- Antimicrobial Studies : Research on its derivatives revealed significant activity against resistant strains of bacteria, indicating potential for new antibiotic formulations .

- Synthesis of Novel Heterocycles : Researchers synthesized novel thieno[2,3-b]pyridine derivatives from this compound, which showed broad pharmacological activities including antiviral and antifungal effects .

Mecanismo De Acción

The mechanism of action of N-(4-Bromopyridin-2-yl)formamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative or application.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to N-(4-Bromopyridin-2-yl)formamide include:

N-(Pyridin-2-yl)formamide: Lacks the bromine atom at the 4-position.

4-Bromo-2-aminopyridine: Contains an amino group instead of the formamide group.

3-Bromoimidazo[1,2-a]pyridine: A heterocyclic compound formed from the cyclization of this compound.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the formamide group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .

Actividad Biológica

N-(4-Bromopyridin-2-yl)formamide is a synthetic organic compound with significant biological activity, particularly in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a bromine atom at the 4-position of the pyridine ring enhances its reactivity and potential interactions within biological systems. The compound belongs to the class of N-(pyridin-2-yl)amides, which are known for their diverse therapeutic applications.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit anticancer activity . A study highlighted its role in inhibiting cell proliferation in various cancer cell lines, suggesting potential as a lead compound in cancer therapy. The mechanism often involves the modulation of pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

The compound also shows promising antimicrobial properties . Derivatives of this compound have been tested against a range of microbial pathogens, demonstrating effectiveness in inhibiting growth. This activity is attributed to the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes .

The biological mechanisms underlying the activity of this compound are still under investigation. However, several proposed pathways include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Interaction : It could interact with cellular receptors, triggering signaling cascades that lead to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in microbial cells, leading to cell death .

Synthesis and Derivatives

This compound serves as a precursor for various biologically active compounds. For instance, its derivatives have been synthesized through transamidation reactions, yielding products with enhanced biological profiles . A notable case study involved the synthesis of substituted pyridines that exhibited improved anticancer activity compared to the parent compound.

Yield and Reaction Conditions

The following table summarizes some experimental findings related to the synthesis and yield of derivatives from this compound:

| Entry | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| 1 | Transamidation | 75-98 | High functional group tolerance |

| 2 | Cyclization | 85 | Formation of imidazopyridines |

| 3 | Substitution Reaction | Varies | Dependent on nucleophile used |

These results highlight the versatility of this compound in generating compounds with significant biological activities.

Propiedades

IUPAC Name |

N-(4-bromopyridin-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-1-2-8-6(3-5)9-4-10/h1-4H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZFPUXRQBBFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572393 | |

| Record name | N-(4-Bromopyridin-2-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-23-0 | |

| Record name | N-(4-Bromo-2-pyridinyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromopyridin-2-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.